5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, also known as CP-91149, is a small molecule that has been investigated for its potential therapeutic properties. It belongs to a class of compounds known as substituted indole-2-carboxamides. The first synthesis and characterization of CP-91149 was reported in 1994 by scientists at Pfizer Inc. [].
CP-91149 has been studied for its potential in various therapeutic areas, including:
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is a complex organic compound characterized by its intricate structure that includes an indole moiety, a carboxamide group, and various substituents that contribute to its biological activity. The compound's systematic name reflects its stereochemistry and functional groups, which are critical for its interaction with biological targets. The presence of a chloro group and a methoxy(methyl)amino side chain suggests potential for diverse pharmacological applications, particularly in the modulation of protein functions.
The chemical reactivity of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide can be explored through various reactions typical for indole derivatives. These may include:
Research indicates that compounds similar to 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide exhibit significant biological activities, including:
The synthesis of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide typically involves multiple synthetic steps:
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide has potential applications in:
Interaction studies involving 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide focus on:
Several compounds share structural features with 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Indole derivative with halogen substituents | Anticancer |
Compound B | Aromatic amine with carboxylic acid | Antimicrobial |
Compound C | Methoxy-substituted phenyl group | Enzyme inhibitor |
The uniqueness of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan–2–yl]-1H-indole–2–carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to similar compounds. Its potential for targeted therapeutic applications makes it a valuable candidate for further research and development in medicinal chemistry.
Acute Toxic